![molecular formula C9H6BrF3N2 B13770351 Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- CAS No. 89427-04-3](/img/structure/B13770351.png)
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-bromo-5-methyl-2-(trifluoromethyl)-benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
Benzimidazole derivatives are recognized for their potential as therapeutic agents. The specific compound under discussion has been studied for its efficacy against various diseases, including cancer and microbial infections.
- Anticancer Activity: Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-bromo-5-methyl-2-(trifluoromethyl)- have shown promising results in modulating biological pathways related to tumor growth and metastasis .
- Antimicrobial Properties: Studies have demonstrated that benzimidazole derivatives can bind effectively to microbial receptors, thereby inhibiting growth. This is particularly relevant in the context of drug-resistant pathogens .
Case Study:
A notable study highlighted the synthesis and biological evaluation of benzimidazole derivatives, revealing that certain analogs exhibited significant anti-inflammatory and analgesic activities compared to standard drugs . The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its therapeutic potential.
Material Science
Polymer Chemistry:
Benzimidazole derivatives are utilized in the development of advanced materials due to their unique chemical properties.
- Conductive Polymers: The incorporation of benzimidazole structures into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. Research has shown that these materials can be used in electronic applications such as sensors and transistors .
- Coatings and Adhesives: The chemical stability provided by trifluoromethyl groups enhances the durability of coatings and adhesives, making them suitable for harsh environmental conditions .
Agricultural Chemistry
Pesticide Development:
Benzimidazole compounds have been investigated for their potential use as fungicides and herbicides.
- Fungicidal Activity: The structural features of benzimidazoles allow them to disrupt fungal cell division, making them effective against various plant pathogens. Studies have indicated that derivatives of 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit potent fungicidal properties .
Case Study:
Research conducted on the application of benzimidazole-based fungicides demonstrated a significant reduction in fungal infections in crops, leading to improved yields. These findings underscore the importance of this compound in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4-Bromo-2-(trifluoromethyl)-benzimidazole: Similar structure but lacks the methyl group.
5-Methyl-2-(trifluoromethyl)-benzimidazole: Similar structure but lacks the bromine atom.
Uniqueness
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the benzimidazole core. This combination of substituents enhances its chemical reactivity and potential biological activities compared to other similar compounds .
Biological Activity
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- has garnered attention due to its promising therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- features a unique structure characterized by a fused aromatic ring containing nitrogen atoms. The presence of bromine, methyl, and trifluoromethyl groups enhances its reactivity and biological activity. The molecular formula is C10H7BrF3N with a molecular weight of approximately 295.06 g/mol.
The biological activity of benzimidazole derivatives often arises from their ability to interact with various biological targets:
- Enzyme Inhibition : Benzimidazole compounds can inhibit key enzymes involved in cancer proliferation and microbial resistance. For instance, they have been shown to act as topoisomerase inhibitors, which are crucial in DNA replication processes.
- Receptor Modulation : These compounds can bind to specific receptors, modulating pathways associated with inflammation and cancer progression.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives:
- Cell Line Studies : Research indicates that derivatives like Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 25.72±3.95μM against MCF cell lines, indicating significant apoptotic effects .
- In Vivo Studies : In animal models, such compounds have shown efficacy in suppressing tumor growth, reinforcing their potential as anticancer agents .
Antimicrobial Activity
Benzimidazole derivatives also exhibit notable antimicrobial properties:
- Bacterial Inhibition : Studies have reported that certain benzimidazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, they demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antifungal Effects : Some derivatives have shown effectiveness against fungal pathogens like Candida albicans, further expanding their therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications:
Compound | Substituents | Biological Activity |
---|---|---|
Benzimidazole A | Bromine at position 4 | Enhanced anticancer activity |
Benzimidazole B | Trifluoromethyl at position 2 | Increased enzyme inhibition |
Benzimidazole C | Methyl at position 5 | Improved receptor binding |
This table illustrates how specific substitutions can enhance or modify the biological properties of benzimidazole derivatives.
Case Studies
- Study on Anti-Cancer Activity : A recent study evaluated a series of benzimidazole derivatives for their anti-cancer properties. Compounds were tested against various cancer cell lines with results indicating significant cytotoxicity and apoptosis induction .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzimidazole derivatives using the broth microdilution method, revealing promising results against both bacterial and fungal strains .
Properties
CAS No. |
89427-04-3 |
---|---|
Molecular Formula |
C9H6BrF3N2 |
Molecular Weight |
279.06 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-3-5-7(6(4)10)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
HXJCFALYERVBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.